Tris[N,N-bis(trimethylsilyl)amide]yttrium CAS 41836-28-6 properties
Tris[N,N-bis(trimethylsilyl)amide]yttrium CAS 41836-28-6 properties
An In-depth Technical Guide to Tris[N,N-bis(trimethylsilyl)amide]yttrium
Prepared by: Gemini, Senior Application Scientist
Foreword: A Gateway to Reactive Yttrium Chemistry
Tris[N,N-bis(trimethylsilyl)amide]yttrium, systematically known as Y[N(Si(CH₃)₃)₂]₃, stands as a cornerstone reagent and catalyst in modern organometallic and synthetic chemistry. Its unique combination of a highly electropositive, Lewis acidic yttrium(III) center and sterically demanding, lipophilic bis(trimethylsilyl)amide ligands imparts remarkable reactivity and solubility, setting it apart from classical inorganic yttrium salts. This guide provides an in-depth exploration of its core properties, synthesis, handling, and key applications, grounded in established literature and practical insights for the research scientist.
Core Molecular and Physical Properties
The efficacy and application of Y[N(Si(CH₃)₃)₂]₃ are direct consequences of its distinct molecular architecture and resulting physical characteristics. The central yttrium atom is coordinated to three bulky bis(trimethylsilyl)amide ligands, creating a coordinatively unsaturated and highly reactive metallic center shielded within a lipophilic pocket. This structure dictates its solubility in nonpolar organic solvents and its extreme sensitivity to protic agents.
Structural Architecture
The definitive solid-state structure of solvent-free Y[N(Si(CH₃)₃)₂]₃ was determined by single-crystal X-ray diffraction. The molecule adopts a trigonal pyramidal geometry, where the yttrium atom is slightly displaced from the plane formed by the three nitrogen atoms. This deviation from perfect planarity is a hallmark of such sterically crowded silylamide complexes.[1]
Key structural parameters provide insight into its bonding and reactivity:
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Y-N Bond Length: The average Y-N bond distance is approximately 2.223 Å.[1]
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Coordination Geometry: The bulky ligands enforce a three-coordinate environment, which is rare for yttrium and is a primary driver of its high reactivity.
Caption: 2D representation of the Y[N(Si(CH₃)₃)₂]₃ coordination sphere.
Physicochemical and Spectroscopic Data
Quantitative data for Y[N(Si(CH₃)₃)₂]₃ are summarized below. This information is critical for experimental design, characterization, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 41836-28-6 | [2][3][4] |
| Molecular Formula | C₁₈H₅₄N₃Si₆Y | [2] |
| Molecular Weight | 570.06 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 161-166 °C | [2][4] |
| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, pentane, hexane). | [1] |
| Reactivity with Water | Reacts violently. | [4] |
| ¹H NMR (Si(CH₃)₃) | ~0.3-0.4 ppm (in C₆D₆, estimated from close structural analogues) | [1] |
| ⁸⁹Y NMR | +570 ppm (in CDCl₃) | [5] |
Note on NMR Data: The proton NMR chemical shift for the trimethylsilyl groups is based on values reported for structurally similar complexes such as Y[N(SiMe3)Ph]₃(THF) (0.37 ppm) and Y[N(SiMe3)Cy]₃(THF) (0.40 ppm), which serve as excellent proxies.[1]
Synthesis and Handling: A Protocol Grounded in Caution
The synthesis and handling of Y[N(Si(CH₃)₃)₂]₃ demand rigorous anhydrous and anaerobic techniques due to its extreme sensitivity to air and moisture.
Recommended Synthesis Protocol
The most common and reliable method for the preparation of Y[N(Si(CH₃)₃)₂]₃ is the salt metathesis reaction between anhydrous yttrium trichloride (YCl₃) and a suitable alkali metal bis(trimethylsilyl)amide, such as the lithium or sodium salt.
Caption: General workflow for the synthesis of Y[N(Si(CH₃)₃)₂]₃.
Step-by-Step Methodology:
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Preparation: All glassware must be rigorously dried in an oven (e.g., at 150 °C) overnight and cooled under vacuum or in a desiccator. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.
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Reaction: Anhydrous yttrium trichloride (YCl₃, 1.0 eq) is suspended in anhydrous tetrahydrofuran (THF). To this suspension, a solution of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂, 3.0 eq) in THF is added dropwise at room temperature with vigorous stirring.
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Stirring: The reaction mixture is stirred at room temperature for 12-24 hours. The formation of a fine white precipitate (LiCl) will be observed.
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Isolation of Crude Product: The solvent (THF) is removed under reduced pressure. The resulting solid residue consists of the desired product and lithium chloride byproduct.
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Purification: The crude solid is extracted with a nonpolar solvent in which the product is soluble but the LiCl is not (e.g., toluene or hexane). The suspension is filtered to remove the LiCl precipitate.
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Final Product: The filtrate, containing the pure product, is concentrated under vacuum. The final product can be obtained as a crystalline solid by cooling the concentrated solution or by sublimation under high vacuum.
Handling and Storage
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Atmosphere: Y[N(Si(CH₃)₃)₂]₃ is pyrophoric in air and reacts violently with water. It must be handled exclusively under an inert atmosphere of high purity.
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Storage: Store in a sealed container within a glovebox or in a Schlenk flask under a positive pressure of inert gas. Keep away from heat, sparks, and open flames.
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Personal Protective Equipment (PPE): Wear fire-retardant laboratory coat, safety glasses, and appropriate gloves (e.g., nitrile) when handling.
Key Applications in Catalysis: Intramolecular Hydroamination
A primary application of Y[N(Si(CH₃)₃)₂]₃ is as a highly effective pre-catalyst for the intramolecular hydroamination/cyclization of aminoalkenes and aminoalkynes. This reaction is a 100% atom-economical method for constructing valuable nitrogen-containing heterocyclic compounds.
Mechanism of Action: The σ-Insertive Pathway
The catalytic cycle is initiated by the reaction of the pre-catalyst with the primary or secondary amine of the substrate. This protonolysis step eliminates one equivalent of bis(trimethylsilyl)amine, HN(SiMe₃)₂, and generates the active yttrium-amido catalyst in situ.
The accepted mechanism proceeds via a stepwise σ-insertive pathway:
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Catalyst Activation: The substrate's N-H bond reacts with a Y-N bond of the catalyst, releasing HN(SiMe₃)₂ and forming a new Y-N bond with the substrate.
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Olefin Insertion: The pendant alkene or alkyne moiety of the substrate coordinates to the Lewis acidic yttrium center and subsequently inserts into the Y-N σ-bond. This forms a new Y-C bond and a transient metallacyclic intermediate.
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Protonolysis & Turnover: An incoming substrate molecule protonates the Y-C bond of the intermediate, releasing the cyclized product and regenerating the active yttrium-amido catalyst to continue the cycle.
Field-Proven Protocol: Cyclization of 4-Phenyl-3-butyn-1-amine
The following protocol is based on the successful cyclization of an aminoalkyne substrate using Y[N(Si(CH₃)₃)₂]₃ as the catalyst, as demonstrated by Kim et al.[6]
Objective: To synthesize 3,4-dihydro-5-(phenylmethyl)-2H-pyrrole via the intramolecular hydroamination of 4-phenyl-3-butyn-1-amine.
Materials:
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Y[N(Si(CH₃)₃)₂]₃ (the pre-catalyst, referred to as 12 in the source literature)
-
4-Phenyl-3-butyn-1-amine (substrate)
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Anhydrous deuterated benzene (C₆D₆) for reaction and NMR monitoring
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J. Young NMR tube or similar sealable reaction vessel
Experimental Procedure:
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Glovebox Preparation: In an inert atmosphere glovebox, add 4-phenyl-3-butyn-1-amine (1.0 eq) to a clean, dry J. Young NMR tube.
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Catalyst Loading: Add the desired amount of Y[N(Si(CH₃)₃)₂]₃ pre-catalyst (e.g., 5 mol %).
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Solvent Addition: Add anhydrous C₆D₆ to achieve the desired concentration (e.g., 0.46 M to 1.0 M).
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Sealing and Reaction: Securely seal the J. Young NMR tube and carefully remove it from the glovebox.
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Reaction Conditions & Monitoring:
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For a reaction at 25 °C, the mixture can be monitored periodically by ¹H NMR spectroscopy. The reaction yielding 90% conversion was reported to take 480 hours.[6]
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For an accelerated reaction, the sealed tube can be heated in a temperature-controlled oil bath at 60 °C. At this temperature, 90% conversion was achieved in 89 hours.[6]
-
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Analysis: The reaction progress and final conversion can be determined directly by ¹H NMR spectroscopy, monitoring the disappearance of substrate signals and the appearance of product signals.
This protocol highlights the catalyst's effectiveness, while also underscoring the direct influence of temperature on reaction rates—a key consideration for optimizing synthetic procedures.
Safety and Hazard Profile
Y[N(Si(CH₃)₃)₂]₃ is a hazardous material that requires expert handling.
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Flammability: Classified as a flammable solid.
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Water Reactivity: Reacts violently with water, releasing flammable gases. This is a critical hazard to manage.
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Corrosivity: Causes severe skin burns and eye damage upon contact.
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Handling Precautions: Always handle under an inert gas and protect from moisture. Use appropriate PPE, including face shield, gloves, and fire-retardant clothing. Ensure an appropriate fire extinguisher (e.g., Class D for metal fires, dry powder) is accessible.
Conclusion
Tris[N,N-bis(trimethylsilyl)amide]yttrium is a powerful and versatile organometallic compound. Its well-defined structure, characterized by a sterically shielded, coordinatively unsaturated yttrium center, makes it an exceptional pre-catalyst for challenging transformations like hydroamination. While its high reactivity necessitates stringent handling protocols, its utility in constructing complex nitrogen-containing molecules with high atom economy ensures its continued importance in academic and industrial research.
References
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Moehring, S. A., et al. (2019). Rare-earth complexes of the asymmetric amide ligands, N(SiMe3)Ph and N(SiMe3)Cy. Polyhedron, 168, 72–79. Available at: [Link]
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Westerhausen, M., Hartmann, M., Pfitzner, A., & Schwarz, W. (1995). Bis(trimethylsilyl)amide und -methanide des Yttriums – Molekülstrukturen von Tris(diethylether-O)lithium-(μ-chloro)-tris[bis(trimethylsilyl)methyl]yttriat, solvensfreiem Yttrium-tris[bis(trimethylsilyl)amid] sowie dem Bis(benzonitril)-Komplex. Zeitschrift für anorganische und allgemeine Chemie, 621(5), 837–850. Available at: [Link]
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Ereztech. (n.d.). Tris(N,N-bis(trimethylsilyl)amide)yttrium(III). Retrieved February 15, 2026, from [Link]
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Fuchs, J., et al. (2019). Bis(sulfoximine) Yttrium Complexes as Catalysts for Enantioselective Intramolecular Hydroaminations. Chemistry – A European Journal, 25(49), 11437-11441. Available at: [Link]
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Kim, H., et al. (2007). Intramolecular Hydroaminations of Aminoalkynes Catalyzed by Yttrium Complexes and Aminoallenes Catalyzed by Zirconium Complexes. Bulletin of the Korean Chemical Society, 28(7), 1130-1134. Available at: [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Tris(N,N-bis(trimethylsilyl)amide)yttrium(III) | Yttrium(III) tris[bis(trimethylsilylamide)] | C18H54N3Si6Y - Ereztech [ereztech.com]
- 3. Tris N,N-bis(trimethylsilyl)amide yttrium 41836-28-6 [sigmaaldrich.com]
- 4. TRIS[N,N-BIS(TRIMETHYLSILYL)AMIDE]YTTRIUM (III) | 41836-28-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
